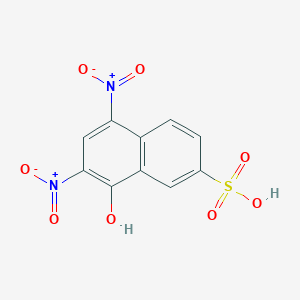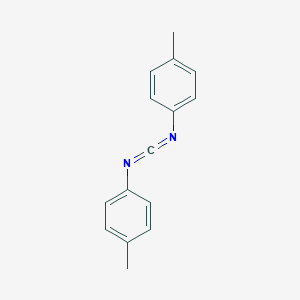
Di-p-tolylcarbodiimide
概要
説明
Di-p-tolylcarbodiimide is a chemical compound with the molecular formula C15H14N2 . It contains a total of 32 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 2 six-membered rings .
Synthesis Analysis
Di-p-tolylcarbodiimide can be analyzed by a reverse phase (RP) HPLC method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . It has been used in the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles or quinazolines via nucleophilic addition and intramolecular C-C bond formation, and benzoxazole and benzimidazole derivatives via cross-coupling reactions .Molecular Structure Analysis
The molecular structure of Di-p-tolylcarbodiimide contains a total of 31 atoms, including 14 Hydrogen atoms, 15 Carbon atoms, and 2 Nitrogen atoms . It also contains 32 bonds, including 18 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 2 double bonds, 12 aromatic bonds, and 2 six-membered rings .Chemical Reactions Analysis
Di-p-tolylcarbodiimide has been used in the catalytic insertion of E–H bonds (E = C, N, P, S) into various heterocumulenes including carbodiimides, isocyanates, and isothiocyanates . It has also been used in the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles or quinazolines via nucleophilic addition and intramolecular C-C bond formation, and benzoxazole and benzimidazole derivatives via cross-coupling reactions .科学的研究の応用
Synthesis of Cyclic Guanidines
1,3-Di-p-tolylcarbodiimide is used as a reactant in the synthesis of cyclic guanidines. These compounds have various applications, including medicinal chemistry where they are used as building blocks for pharmaceuticals .
Creation of Heterometallacycloallenes
This compound is also involved in the synthesis of five-membered heterometallacycloallenes. These are important in the study of organometallic chemistry and have potential applications in catalysis and materials science .
Benzimidazoles and Quinazolines Formation
It serves as a reactant for nucleophilic addition and intramolecular C-C bond formation to create benzimidazoles or quinazolines. These heterocycles are significant in drug discovery and development .
Cross-Coupling Reactions
1,3-Di-p-tolylcarbodiimide is used in cross-coupling reactions to produce benzoxazole and benzimidazole derivatives. These reactions are fundamental in organic synthesis, leading to compounds with various industrial and pharmaceutical uses .
Synthesis of Gem-Difluorodihydrouracil Derivatives
The compound is utilized in addition reactions to synthesize gem-difluorodihydrouracil derivatives. These derivatives have importance in medicinal chemistry due to their biological activities .
Peptide Synthesis
It is prevalent in peptide synthesis as a coupling reagent. Peptides have numerous scientific applications, including therapeutic agents, biomaterials, and in biochemical research .
Nucleic Acids, Polymers, and Carbohydrates Creation
1,3-Di-p-tolylcarbodiimide plays a role in the creation of nucleic acids, polymers, and carbohydrates. These are essential components in various fields such as biotechnology, materials science, and biochemistry .
作用機序
Target of Action
1,3-Di-p-tolylcarbodiimide, also known as Di-p-tolylcarbodiimide, is a carbodiimide compound . Carbodiimides are commonly used as reagents in the synthesis of various organic compounds . The primary targets of 1,3-Di-p-tolylcarbodiimide are the functional groups of molecules that participate in the coupling reactions .
Mode of Action
1,3-Di-p-tolylcarbodiimide acts as a reactant in the synthesis of various organic compounds . It participates in nucleophilic addition and intramolecular C-C bond formation . This interaction with its targets leads to the formation of new compounds.
Biochemical Pathways
The compound is involved in the synthesis of cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles, quinazolines, benzoxazole, and benzimidazole derivatives . These syntheses occur via nucleophilic addition and intramolecular C-C bond formation .
Result of Action
The result of 1,3-Di-p-tolylcarbodiimide’s action is the formation of new organic compounds, such as cyclic guanidines, five-membered heterometallacycloallenes, benzimidazoles, quinazolines, benzoxazole, and benzimidazole derivatives . These compounds have various applications in chemical and pharmaceutical industries.
Safety and Hazards
Di-p-tolylcarbodiimide is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection when handling this substance .
Relevant Papers
- "Synthesis and separation of diastereomers of deoxynucleoside 5’-O- (1-thio)triphosphates" .
- "Catalytic insertion of E–H bonds (E = C, N, P, S) into heterocumulenes by amido–actinide complexes" .
- "Reductive Coupling of Carbodiimide by Samarium (II) Diiodide and its Application to Synthesis of Networked Polymers" .
特性
InChI |
InChI=1S/C15H14N2/c1-12-3-7-14(8-4-12)16-11-17-15-9-5-13(2)6-10-15/h3-10H,1-2H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOSWPVRACYJBSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N=C=NC2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60222923 | |
| Record name | Di-p-tolylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Di-p-tolylcarbodiimide | |
CAS RN |
726-42-1 | |
| Record name | N,N′-Methanetetraylbis[4-methylbenzenamine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=726-42-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Di-p-tolylcarbodiimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000726421 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(p-tolyl)carbodiimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20627 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Di-p-tolylcarbodiimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60222923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Di-p-tolylcarbodiimide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3-DI-P-TOLYLCARBODIIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MD5LUY8H5B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

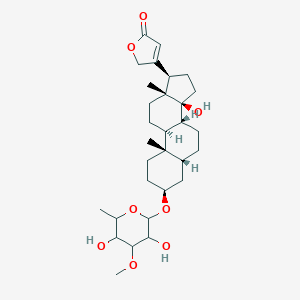

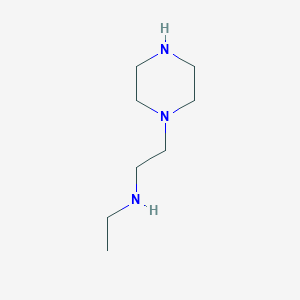
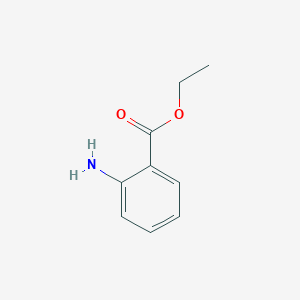
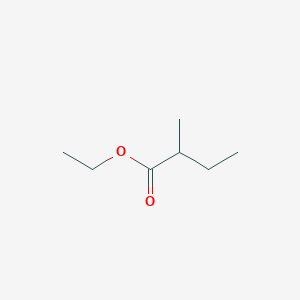
![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)
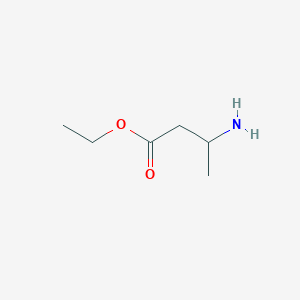

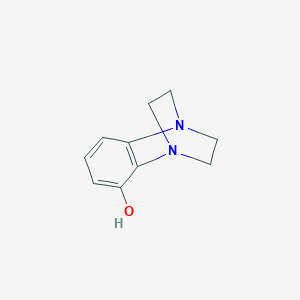
![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)


